N-(1,3-benzothiazol-2-yl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H21N5O2S2 and its molecular weight is 439.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzothiazol-2-yl-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide is 439.11366728 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Some novel triazole derivatives, including those related to the specified compound, have been synthesized and shown to exhibit significant antimicrobial activities. These compounds were prepared through specific reactions and screened for their effectiveness against various pathogenic bacteria and Candida species. The synthesized compounds displayed potent antimicrobial properties, highlighting their potential as therapeutic agents in treating infections caused by these organisms (Altıntop et al., 2011).
Anti-Inflammatory and Kinase Inhibition
Derivatives of benzothiazole/benzoxazole, closely related to the chemical structure , have been designed and synthesized, exhibiting in vitro anti-inflammatory activity and p38α MAP kinase inhibition. These compounds demonstrated significant edema inhibition in vivo, suggesting their potential as anti-inflammatory agents. Furthermore, molecular docking studies predicted their binding modes, supporting their therapeutic applicability in inflammation and kinase-related disorders (Tariq et al., 2018).
Antitumor Activity
Research on benzothiazole derivatives has revealed their potential antitumor activities. New compounds were synthesized and evaluated for their efficacy against approximately 60 human tumor cell lines, demonstrating considerable anticancer activity against specific cancer types. This suggests the compound's relevance in the development of new anticancer therapies (Yurttaş et al., 2015).
Antiviral and Antibacterial Properties
A series of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were synthesized and evaluated for their antiviral and antibacterial activities. These compounds showed promising results against tobacco mosaic virus (TMV) and certain bacterial pathogens, indicating their potential as molecular templates for developing efficient antiviral and antibacterial agents (Tang et al., 2019).
Synthesis and Evaluation of Benzothiazole Acylhydrazones as Anticancer Agents
Benzothiazole derivatives have been synthesized and evaluated for their probable anticancer activity. These compounds demonstrated cytotoxic activities against various cancer cell lines, indicating the benzothiazole scaffold's potential in modulating antitumor properties (Osmaniye et al., 2018).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[5-(2-ethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S2/c1-3-26-19(14-9-5-7-11-16(14)28-4-2)24-25-21(26)29-13-18(27)23-20-22-15-10-6-8-12-17(15)30-20/h5-12H,3-4,13H2,1-2H3,(H,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGNLIRRBPDWLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.